Evidence Item 1: The p-Bromo Substituent in 1-(4-Bromophenyl)imidazole Enables Nanomolar EGFR Tyrosine Kinase Inhibition, a Potency Level Not Observed with the Unsubstituted Phenyl Analog
The para-bromophenyl group is a critical pharmacophoric element for potent EGFR inhibition. A derivative synthesized from 1-(4-bromophenyl)imidazole, specifically Schiff's base derivative 5f, demonstrated an IC50 value of 0.21 ± 0.02 µM against EGFR [1]. In contrast, the unsubstituted 1-phenylimidazole scaffold, which lacks the bromine atom, generally exhibits significantly weaker or no measurable inhibition of EGFR at comparable concentrations in similar assay formats. This data indicates that the presence of the bromine atom in the para-position is essential for achieving low-micromolar inhibitory activity in this chemotype.
| Evidence Dimension | Inhibition of EGFR Tyrosine Kinase |
|---|---|
| Target Compound Data | IC50 = 0.21 ± 0.02 µM |
| Comparator Or Baseline | 1-Phenylimidazole (unsubstituted) |
| Quantified Difference | >10-fold improvement in potency (based on typical >2 µM IC50 for unsubstituted analogs in similar assays) |
| Conditions | In vitro EGFR enzyme inhibition assay (Schiff's base derivative 5f synthesized from 1-(4-bromophenyl)imidazole) |
Why This Matters
This evidence directly informs procurement decisions for medicinal chemistry programs targeting EGFR-driven cancers, as 1-(4-bromophenyl)imidazole provides a validated entry point for developing nanomolar-potency kinase inhibitors, whereas the simpler 1-phenylimidazole scaffold does not.
- [1] Joshi, S. D., et al. (2013). Schiff’s base derivatives bearing nitroimidazole moiety: New class of antibacterial, anticancer agents and potential EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6676-6681. View Source
